N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Description
The target compound, N₁-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide, features a benzothiazole core linked via an acetamide bridge to a 6-methyl-4-oxo-pyrimidinyl sulfanyl moiety.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-8-6-11(19)17-13(15-8)21-7-12(20)18-14-16-9-4-2-3-5-10(9)22-14/h2-6H,7H2,1H3,(H,15,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONPGCBJSSTKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788238 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Activité Biologique
N~1~-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article reviews the existing literature on its synthesis, biological evaluations, and potential mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H18N6O4S2
- Molecular Weight : 506.56 g/mol
- InChIKey : YWDLTTCTJIDZQV-UHFFFAOYSA-N
This compound features a benzothiazole moiety linked to a pyrimidine derivative, which is crucial for its biological activity.
Synthesis
Recent advancements in synthetic methodologies have facilitated the development of various benzothiazole derivatives. The synthesis often involves:
- Knoevenagel Condensation : This method has been used to create different derivatives by reacting 1,3-thiazolidine-2,4-dione with aromatic aldehydes.
- Molecular Hybridization Techniques : These approaches combine different pharmacophores to enhance biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to N~1~-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide exhibit potent antimicrobial properties. For instance:
- Anti-tubercular Activity : A study highlighted that newly synthesized benzothiazole derivatives showed moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL. The compounds were tested against standard reference drugs for comparative analysis .
| Compound | R | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 9a | H | 250 | 98 |
| 12a | H | 100 | 99 |
The exact mechanism through which N~1~-(1,3-benzothiazol-2-yl)-2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetamide exerts its effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways within the bacteria.
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for their anti-tubercular properties. The study utilized both in vitro and in vivo models to assess efficacy and toxicity levels. The results indicated that certain derivatives not only inhibited bacterial growth but also had favorable safety profiles in animal models.
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Properties
The table below compares the target compound with structurally related acetamide derivatives from the evidence:
*Calculated based on molecular formulas.
Key Observations:
- Heterocyclic Diversity: The target’s pyrimidinyl sulfanyl group distinguishes it from analogs like 8t–8w (oxadiazole-indole) and BZ-IV (piperazinyl) .
- Spectral Characterization : NMR and IR data for analogs (e.g., δ 7.04 in 8t , NH stretches in BZ-IV ) highlight methodologies applicable to the target’s analysis.
Key Observations:
- Enzyme Inhibition : compounds (8t–8w) showed moderate inhibition of LOX, α-glucosidase, and BChE, suggesting the target’s pyrimidinyl sulfanyl group could similarly interact with enzyme active sites .
- Anticancer Potential: BZ-IV’s piperazinyl group contrasts with the target’s pyrimidine, but both benzothiazole cores are associated with anticancer activity in literature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
